N-(pyrimidin-2-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H14N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15) |
InChI Key |
YPZGRGSWLCFJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and piperidine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reagents/Conditions | Products | Mechanism |
|---|---|---|
| HCl (6M), reflux, 6–8 hrs | Piperidine-4-carboxylic acid + Pyrimidin-2-amine | Acid-catalyzed nucleophilic acyl substitution |
| NaOH (40%), 100°C, 3 hrs | Sodium piperidine-4-carboxylate + Pyrimidin-2-amine | Base-mediated saponification |
-
Key Finding : Hydrolysis is regioselective, with the amide bond cleaving preferentially over the pyrimidine ring’s C–N bonds due to steric and electronic factors.
Oxidation Reactions
The piperidine ring and pyrimidine moiety are susceptible to oxidation:
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq, H₂SO₄) | Piperidine C–H bonds | 4-Oxo-piperidine derivative | 62% |
| mCPBA (CH₂Cl₂) | Pyrimidine N-oxides | Pyrimidine N-oxide adducts | 45–58% |
-
Note : Over-oxidation of the pyrimidine ring is mitigated by using mild oxidizing agents like mCPBA .
Reduction Reactions
The amide group and pyrimidine ring can be reduced under specific conditions:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Amide → Amine | N-(Pyrimidin-2-yl)piperidine-4-methylamine | 78% |
| H₂ (Pd/C, EtOH) | Pyrimidine ring | Partially saturated pyrimidine derivatives | 50–60% |
-
Limitation : Catalytic hydrogenation risks over-reduction of aromatic pyrimidine rings, requiring controlled reaction times.
Nucleophilic Substitution
The pyrimidine ring participates in aromatic substitution reactions:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| TMSCN (CH₃CN, 60°C) | C-5 | 5-Cyano-N-(pyrimidin-2-yl)piperidine-4-carboxamide | 65% |
| NH₃ (MeOH, 100°C) | C-4 | 4-Amino-pyrimidine derivative | 70% |
-
Mechanistic Insight : Electron-withdrawing carboxamide group directs nucleophilic attack to the C-4 and C-5 positions of the pyrimidine ring .
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
-
Optimization : Coupling yields improve with activating agents like HOBt, reducing racemization.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
-
Design Strategy : Cyclization enhances planar rigidity, improving target-binding affinity in drug candidates .
Comparative Reactivity Table
A comparison of reaction rates for key transformations:
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Hydrolysis (acid) | 1.0 | 85–90 | H⁺ |
| Oxidation (KMnO₄) | 0.7 | 100–110 | None |
| EDCI-mediated coupling | 2.3 | 60–70 | EDCI/HOBt |
Stability Under Physiological Conditions
-
pH Sensitivity : Stable at pH 4–8; degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Decomposes above 200°C, with a melting point of 192–194°C.
Industrial-Scale Considerations
Scientific Research Applications
N-(pyrimidin-2-yl)piperidine-4-carboxamide, a piperidine carboxamide derivative, has diverse applications, particularly in scientific research. The following points describe the applications of this compound based on the search results:
Potential Use as a Scaffold for Multikinase Inhibitors:
- N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors .
- A multitarget drug, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT, 6a), was discovered as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases through a combination of support vector machine, similarity searching, and molecular docking .
- A representative compound (6b) showed an IC50 value of 11.3 μM and induced significant HepG2 cells apoptosis .
Building Block in Organic Synthesis:
- This compound can be employed as a building block in organic synthesis .
- It is used for producing pharmaceutical products, and compositions, and as a reagent .
Safety Information:
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase B (Akt), the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and metabolism, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Findings:
Antiangiogenic Activity : Derivatives with pyridin-3-yl and sulfonyl/benzoyl substituents (e.g., compounds 10a, 12b, 14c) demonstrated significant inhibition of blood vessel proliferation in chick chorioallantoic membrane (CAM) assays. The 4-fluorobenzoyl group in compound 12b enhanced activity by 30% compared to the parent compound .
DNA Cleavage: The parent compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and its derivatives exhibited DNA cleavage when incubated with calf thymus DNA, suggesting dual mechanisms (antiangiogenic + genotoxic) for anticancer applications .
Structural Impact :
- Pyridine vs. Pyrimidine : Replacement of pyrimidin-2-yl with pyridin-2-yl (as in N-(pyridin-2-yl)piperidine-4-carboxamide) simplifies the structure but may reduce target affinity due to loss of hydrogen-bonding sites .
- Substituent Effects : Sulfonyl and benzoyl groups (e.g., 4-nitrobenzenesulfonyl in compound 10a) improved solubility and binding to angiogenesis-related kinases .
Biological Activity
N-(Pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and therapeutic applications.
Chemical Structure and Properties
This compound (CAS No. 1303889-65-7) features a piperidine ring substituted with a pyrimidine moiety and a carboxamide group. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been investigated for its role as an inhibitor of specific kinases, particularly protein kinase B (Akt), which is involved in cellular signaling pathways that regulate growth and survival.
Inhibition of Protein Kinase B (Akt)
Research has shown that derivatives of piperidine carboxamides can act as selective inhibitors of Akt. For instance, compounds structurally related to this compound have demonstrated nanomolar potency against Akt, with significant selectivity over other kinases such as PKA (Protein Kinase A) . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Biological Activity Summary
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring and the pyrimidine substituents can significantly influence binding affinity and selectivity for target enzymes. For example, studies have indicated that introducing polar groups can enhance solubility and bioavailability while maintaining potency .
Case Studies
-
In Vivo Efficacy Against Tumors:
A study demonstrated that this compound derivatives effectively inhibited tumor growth in nude mice models. The compounds were well-tolerated at therapeutic doses, indicating their potential for clinical application in oncology . -
Anti-inflammatory Activity:
Compounds derived from the pyrimidine core exhibited notable anti-inflammatory effects in rodent models, outperforming standard treatments like indomethacin in certain assays . This suggests that further exploration into their anti-inflammatory mechanisms could yield new therapeutic options. -
Antimicrobial Studies:
Research highlighted the antimicrobial properties of related compounds against a range of bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli. These findings support further investigation into their use as novel antibiotics .
Q & A
Q. What are the common synthetic routes for N-(pyrimidin-2-yl)piperidine-4-carboxamide derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxamide with functionalized pyrimidine rings. For example, a Schiff base reaction between pyridine-4-carboxaldehyde and sulfadiazine derivatives can yield sulfonamide analogs, followed by purification via column chromatography. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state structure determination . In related piperidine-pyrimidine hybrids, reactions like nucleophilic substitution or amide bond formation are common, with optimization of solvent systems (e.g., acetonitrile or DMF) and bases (e.g., triethylamine) to enhance yields .
Q. Which spectroscopic and computational methods are used to confirm the structure and electronic properties of these compounds?
- Methodological Answer :
- Spectroscopy : H and C NMR are critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm) .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to correlate electronic properties with biological activity .
Q. What in vitro assays are employed to evaluate the antimicrobial or antiviral activity of these derivatives?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) determine minimum inhibitory concentrations (MICs). Molecular docking against microbial enzymes (e.g., dihydrofolate reductase) identifies potential binding modes .
- Antiviral Assays : For SARS-CoV-2 inhibition, pseudovirus entry assays or protease inhibition studies (e.g., targeting 3CL) are used, with IC values calculated via dose-response curves .
Advanced Research Questions
Q. How do structural modifications at the piperidine or pyrimidine rings influence pharmacological activity, such as T-type calcium channel inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents at the benzylic position of the piperidine ring (e.g., 2-phenylethyl or 4-fluorophenyl groups) enhance T-type Ca channel blockade. Electrophysiological patch-clamp assays on HEK293 cells transfected with Cav3.2 channels quantify inhibitory potency (e.g., IC values). Bulky hydrophobic groups on the pyrimidine ring improve membrane permeability, as shown in logP calculations .
Q. What computational strategies predict binding interactions between these compounds and viral targets like SARS-CoV-2 spike protein?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) model ligand-receptor interactions. For example, pyrimidine derivatives are docked into the spike protein’s receptor-binding domain (RBD) to assess hydrogen bonding with residues like Lys417. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed by:
- Pharmacokinetic Profiling : Measuring metabolic stability (human liver microsomes), plasma protein binding, and bioavailability (rodent PK studies).
- Target Engagement Studies : Radioligand binding assays or cellular thermal shift assays (CETSA) confirm target interaction in physiological environments .
Q. What methodologies improve aqueous solubility and bioavailability of these derivatives for therapeutic applications?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance solubility (e.g., BMS-694153 achieved >10 mg/mL solubility via zwitterionic character) .
- Prodrug Design : Esterification of carboxamide groups (e.g., acetyloxymethyl esters) improves intestinal absorption.
- Nanoparticle Formulation : Liposomal encapsulation or PEGylation reduces aggregation and prolongs circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
